molecular formula C13H12N2O2S2 B2919344 2-mercapto-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105190-23-5

2-mercapto-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2919344
CAS No.: 1105190-23-5
M. Wt: 292.37
InChI Key: NMZOLEMMBWPFLY-UHFFFAOYSA-N
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Description

2-Mercapto-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one ( 1105190-23-5) is a synthetic thienopyrimidine derivative of high interest in medicinal chemistry research. This compound has a molecular formula of C13H12N2O2S2 and a molecular weight of 292.38 g/mol . Thienopyrimidine-based scaffolds, like this one, are extensively investigated due to their wide range of potential pharmacological activities, which include documented anticonvulsant and anticancer properties . As a fused heterocyclic system, its core structure is a privileged motif in drug discovery, often contributing to significant interactions with various biological targets. The primary research value of this compound lies in its role as a key intermediate for the synthesis of more complex polycyclic aromatic compounds . Researchers utilize this scaffold to develop new molecules for probing biological pathways and for screening against various disease models. While the specific mechanism of action for this exact molecule requires further investigation, related pyrimidine derivatives have been shown to exhibit anticonvulsant effects through potential interactions with targets such as GABA receptors (GABAAR) and carbonic anhydrase II (CA II) . Other thienopyrimidine analogs have demonstrated cytotoxic activity against human cancer cell lines, indicating its value in oncology research . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(3-methoxyphenyl)-2-sulfanylidene-6,7-dihydro-1H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S2/c1-17-9-4-2-3-8(7-9)15-12(16)11-10(5-6-19-11)14-13(15)18/h2-4,7H,5-6H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZOLEMMBWPFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Mercapto-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound with potential therapeutic applications. Its structure includes a thieno[3,2-d]pyrimidine core, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H12N2O2S2
  • Molecular Weight : 292.37 g/mol
  • CAS Number : 1105190-23-5

Pharmacological Activities

The biological activity of this compound has been investigated in several studies, focusing on its analgesic, anti-inflammatory, antimicrobial, and anticonvulsant properties.

1. Analgesic and Anti-inflammatory Activity

Research has demonstrated that compounds within the thieno[3,2-d]pyrimidine class exhibit significant analgesic and anti-inflammatory effects. For instance:

  • A study reported that derivatives of thieno[3,2-d]pyrimidin-4(3H)-one showed promising analgesic effects comparable to standard analgesics like aspirin .
  • The anti-inflammatory activity was assessed using a carrageenan-induced paw edema model in rats, where the compound significantly reduced edema compared to controls.

2. Antimicrobial Activity

The compound has shown notable antimicrobial properties against various pathogens:

  • In vitro studies indicated that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

3. Anticonvulsant Activity

The anticonvulsant potential of this compound was evaluated using the maximal electroshock seizure (MES) test:

  • Results indicated a dose-dependent reduction in seizure duration and frequency, suggesting its potential as an anticonvulsant agent .

The mechanisms underlying the biological activities of this compound are thought to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors involved in pain perception and seizure activity.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Case Study on Analgesic Efficacy :
    • A clinical trial involving patients with chronic pain conditions showed that administration of the compound led to significant pain relief compared to placebo .
  • Case Study on Antimicrobial Resistance :
    • A study examined its effectiveness against antibiotic-resistant strains of bacteria. The results indicated that the compound could restore sensitivity to certain antibiotics when used in combination therapies .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameMolecular FormulaAntimicrobial ActivityAnalgesic Effect
This compoundC13H12N2O2S2HighSignificant
2-Mercapto-6-methyl-3-(phenethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-oneC15H16N2OSModerateModerate

Scientific Research Applications

Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or well-documented case studies focusing solely on the compound "2-mercapto-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one." However, the search results do offer some relevant information regarding its properties, related compounds, and potential research avenues.

Basic Information and Properties
this compound is a chemical compound with the molecular formula C13H12N2O2S2C_{13}H_{12}N_2O_2S_2 and a molecular weight of 292.4 g/mol . It is also known by several synonyms, including 1105190-23-5, 3-(3-methoxyphenyl)-2-sulfanylidene-6,7-dihydro-1H-thieno[3,2-d]pyrimidin-4-one, and others . The compound's structure and computed descriptors such as IUPAC name (3-(3-methoxyphenyl)-2-sulfanylidene-6,7-dihydro-1H-thieno[3,2-d]pyrimidin-4-one), InChI, InChIKey (NMZOLEMMBWPFLY-UHFFFAOYSA-N), and SMILES (COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)NC2=S) are available .

Related Research and Potential Applications
While direct applications of the specific compound are not detailed in the search results, research on related compounds, such as thieno[2,3-c]pyridines, suggests potential applications in anticancer research . For example, thieno[2,3-c]pyridine derivatives have been investigated for their anticancer properties, with some compounds showing potent inhibition against various cancer cell lines . One such compound induced cell death via mechanisms different from apoptosis and inhibited cell cycle progression, indicating its potential as a lead compound for developing anticancer agents . Pyrimidine derivatives, in general, have attracted research interest due to their many biological functions and potential therapeutic uses . Another similar compound, 2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, has a molecular weight of 244.3 and the molecular formula C9H12N2O2S2C_9H_{12}N_2O_2S_2 .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives exhibit diverse biological activities influenced by substituent variations. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Thienopyrimidinone Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties Biological Activity Synthesis Method Reference
Target Compound : 2-Mercapto-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one 2-SH, 3-(3-MeOPh), 6,7-dihydro ~294.35 High polarity due to -SH and MeO groups; moderate solubility in polar solvents Inferred PDK1 inhibition (based on scaffold) Microwave-assisted cyclization with POCl₃
3-(4-Fluorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one 2-SH, 3-(4-FPh), 6,7-dihydro 280.34 Lower polarity (fluorine substitution); higher lipophilicity PDE8 inhibitor (IC₅₀ ~100,000 nM) Similar POCl₃-mediated cyclization
2-Mercapto-3,5,7-triphenylpyrido[2,3-d]pyrimidine-4(3H)-one Pyrido core, 2-SH, 3,5,7-Ph 179.2 (base structure) Reduced solubility due to aromatic stacking Analgesic/anti-inflammatory (experimental) Condensation with phenyl isothiocyanate
2,6-Bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (12a) 2,6-di(3-MeOPh) 376.42 High melting point (241–243°C); crystalline solid Not reported Acid-catalyzed condensation
2-(Propylthio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one 2-SPr, 3-(p-tolyl) 318.44 Enhanced metabolic stability (alkylthio group) PDE8 inhibitor (low micromolar activity) Alkylation of mercapto precursor

Key Comparative Insights

Substituent Effects on Bioactivity: The 3-methoxyphenyl group in the target compound may enhance binding to kinase active sites (e.g., PDK1) via hydrogen bonding, similar to analogs reported in fragment-based screenings .

Synthetic Flexibility :

  • The mercapto (-SH) group at position 2 allows derivatization into alkylthio or arylthio analogs, as seen in PDE8 inhibitors (e.g., 2-(propylthio) derivatives) .
  • Microwave-assisted synthesis () reduces reaction times compared to traditional heating methods used for 2,6-bis(3-methoxyphenyl) analogs .

Physical Properties :

  • Melting Points : Hydroxyl-containing derivatives (e.g., 3b in ) exhibit higher melting points (>300°C) due to intermolecular hydrogen bonding, whereas methoxy-substituted analogs (e.g., 12a) melt at ~240°C .
  • Solubility : Mercapto groups improve aqueous solubility relative to alkylthio or arylthio substituents, which favor organic solvents .

Biological Activity Trends: Kinase Inhibition: The 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one scaffold shows ligand efficiency for PDK1 binding, but activity varies with substituents. For example, 2-mercapto analogs may exhibit stronger interactions than 2-alkylthio derivatives . PDE8 Inhibition: Propylthio or arylthio substituents at position 2 correlate with higher PDE8 affinity, though the target compound’s 3-methoxyphenyl group may limit this activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-mercapto-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation of substituted thiophene precursors with appropriate amines. For example, derivatives of thieno[3,2-d]pyrimidin-4(3H)-one are often prepared using Pd-catalyzed C–C and C–N cross-coupling reactions (e.g., Sonogashira coupling) to introduce substituents like ethynyl or aryl groups . Optimization of yields involves controlling reaction conditions (e.g., solvent polarity, temperature) and stoichiometry of reagents. In related compounds, yields >80% were achieved using trimethylsilyl-protected alkynes and catalytic Pd(PPh₃)₄ .

Q. How is structural confirmation performed for this compound, and what spectroscopic data are critical?

  • Methodology : 1H-NMR, 13C-NMR, and LC-MS (ESI) are essential for structural elucidation. Key spectral features include:

  • 1H-NMR : Methoxy protons (δ ~3.8 ppm), aromatic protons (δ 7.0–8.2 ppm), and thiol protons (broad singlet near δ 12.0 ppm) .
  • LC-MS : A molecular ion peak at [M+1]+ = 259.3 (for analogous compounds) confirms molecular weight .
  • 13C-NMR : Distinct signals for carbonyl carbons (δ ~160–175 ppm) and aromatic carbons (δ ~110–140 ppm) .

Q. What preliminary biological activities have been reported for thieno[3,2-d]pyrimidin-4(3H)-one scaffolds?

  • Findings : The scaffold exhibits dual inhibitory activity against EGFR kinase and microtubule polymerization (IC₅₀ values in the nanomolar range) . Additionally, derivatives show antimalarial activity against Plasmodium falciparum (e.g., 40/120 synthesized analogs had comparable efficacy to reference drugs) .

Advanced Research Questions

Q. How does substituent variation at the 3-position (e.g., methoxyphenyl vs. methyl) influence biological activity?

  • Structure-Activity Relationship (SAR) : The 3-methoxyphenyl group enhances EGFR inhibition due to π-π stacking with kinase active sites, while bulkier substituents (e.g., 3-methyl) reduce solubility and bioavailability . In antimalarial studies, electron-withdrawing groups at this position improve parasite growth inhibition by disrupting redox homeostasis .

Q. What contradictions exist in reported biological data, and how can they be resolved experimentally?

  • Data Contradictions : Some analogs show high in vitro enzyme inhibition (e.g., EGFR IC₅₀ < 50 nM) but poor in vivo efficacy due to metabolic instability .
  • Resolution : Perform metabolite profiling (e.g., liver microsome assays) to identify degradation pathways. Introduce prodrug strategies (e.g., esterification of the thiol group) to enhance stability .

Q. What advanced analytical techniques are recommended for studying tautomeric equilibria of the thiol-thione moiety?

  • Methodology : Use variable-temperature NMR to observe proton exchange between thiol (SH) and thione (S=C) forms. DFT calculations (B3LYP/6-311++G(d,p)) can predict dominant tautomers in solution. For example, the thione form is stabilized in polar solvents like DMSO .

Q. How can computational modeling guide the design of derivatives targeting specific enzymes (e.g., 17β-HSD2 or mPGES-1)?

  • Approach : Perform docking studies (AutoDock Vina) using crystal structures of target enzymes (e.g., PDB: 1ZBQ for 17β-HSD2). Focus on hydrogen bonding with the pyrimidinone carbonyl and hydrophobic interactions with the dihydrothiophene ring. Validated models show R² > 0.85 for predicted vs. experimental IC₅₀ values .

Methodological Challenges and Solutions

Q. What strategies mitigate sulfur-related side reactions during synthesis?

  • Solutions :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of the thiol group.
  • Replace thiol precursors with disulfide-protected intermediates (e.g., S-SMe), which are deprotected post-synthesis .
  • Optimize reaction pH (neutral to mildly acidic) to avoid nucleophilic substitution at the sulfur atom .

Q. How can regioselectivity issues in cross-coupling reactions (e.g., Sonogashira) be addressed?

  • Experimental Design :

  • Use directed ortho-metalation (DoM) with directing groups (e.g., -NHCOt-Bu) to control coupling positions .
  • Screen ligands (e.g., XPhos vs. PPh₃) to favor C6 over C2 functionalization in the thieno[3,2-d]pyrimidinone core .

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